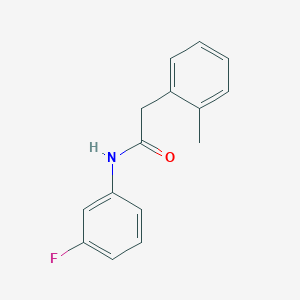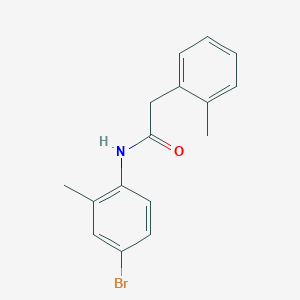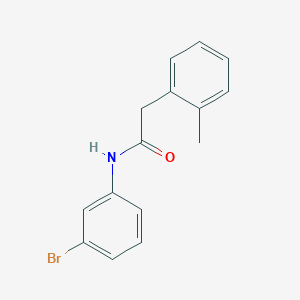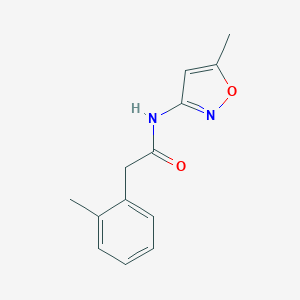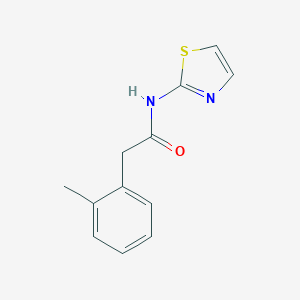
2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide, also known as MTAA, is a novel compound that has attracted significant attention in the scientific community due to its potential applications in various fields. MTAA is a thiazolylacetamide derivative that exhibits promising biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Applications De Recherche Scientifique
2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide has been extensively studied for its potential applications in various fields. In the field of medicine, 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide has shown promising results as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various animal models. Additionally, 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide has exhibited potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. Furthermore, 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide has shown antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Mécanisme D'action
The exact mechanism of action of 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. Additionally, 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to have several biochemical and physiological effects. In animal models, 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide has been found to reduce inflammation and pain, as well as inhibit tumor growth. Additionally, 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to have a positive effect on the immune system, enhancing the production of immune cells and cytokines. Furthermore, 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide has been found to have a protective effect on the liver and kidneys, reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized in the laboratory. Additionally, it exhibits potent biological activities at low concentrations, making it a cost-effective research tool. However, 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide also has some limitations. It is a relatively new compound, and its biological activities and mechanisms of action are not fully understood. Additionally, it may have off-target effects that could complicate data interpretation.
Orientations Futures
There are several potential future directions for research on 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide. One area of research could focus on elucidating the exact mechanisms of action of 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide. Additionally, further studies could investigate the potential applications of 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide in the development of new anti-inflammatory, anticancer, and antimicrobial drugs. Furthermore, research could explore the potential use of 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide as a research tool in various fields, including immunology and pharmacology. Finally, studies could investigate the potential side effects and toxicity of 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide to ensure its safety for use in humans.
Conclusion:
In conclusion, 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide is a novel compound with promising biological activities and potential applications in various fields. It exhibits anti-inflammatory, antitumor, and antimicrobial properties and has been shown to have positive effects on the immune system and organ function. Further research is needed to fully understand the mechanisms of action of 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide and its potential applications in drug development and research.
Méthodes De Synthèse
2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide can be synthesized through a multistep process involving the reaction of 2-aminobenzophenone with thiosemicarbazide and subsequent cyclization and acetylation steps. The final product is obtained as a white crystalline solid with a melting point of 140-142°C and a molecular weight of 267.36 g/mol.
Propriétés
Nom du produit |
2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide |
|---|---|
Formule moléculaire |
C12H12N2OS |
Poids moléculaire |
232.3 g/mol |
Nom IUPAC |
2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H12N2OS/c1-9-4-2-3-5-10(9)8-11(15)14-12-13-6-7-16-12/h2-7H,8H2,1H3,(H,13,14,15) |
Clé InChI |
LBHZGAXCJUMJQU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=NC=CS2 |
SMILES canonique |
CC1=CC=CC=C1CC(=O)NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



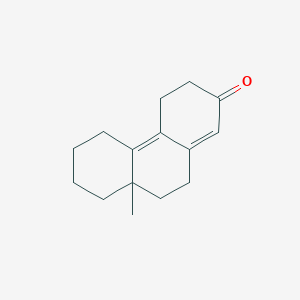
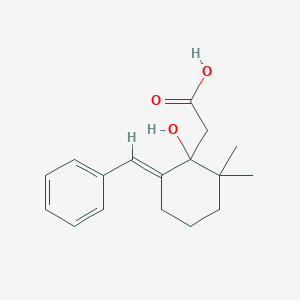
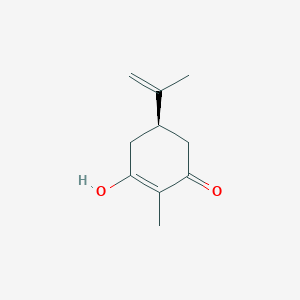
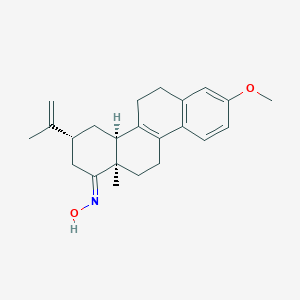
![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)
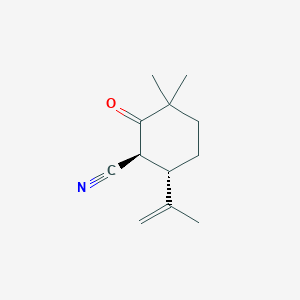
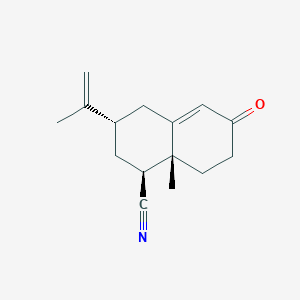
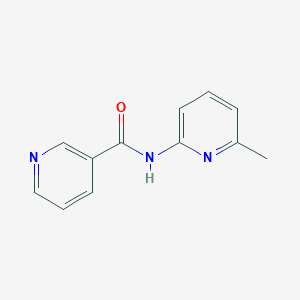
![2,2'-Diamino[6,6'-bibenzothiazole]](/img/structure/B240005.png)
![Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B240027.png)
